molecular formula C19H20ClN5O3 B2864231 6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899391-21-0

6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2864231
CAS No.: 899391-21-0
M. Wt: 401.85
InChI Key: PJGFIDTYXBDWAM-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The starting materials often include a chlorinated aromatic compound, a methoxyethyl group, and a purine derivative. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the chlorophenyl group.

    Alkylation reactions: to attach the methoxyethyl group.

    Cyclization reactions: to form the purine-imidazole fused ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, purine derivatives are often studied for their interactions with enzymes and nucleic acids. This compound could be investigated for its potential as an enzyme inhibitor or a ligand for nucleic acid binding.

Medicine

Medicinally, compounds like 6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antiviral, or anticancer properties.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione would depend on its specific biological target. Generally, purine derivatives can:

    Inhibit enzymes: By binding to the active site and preventing substrate access.

    Interact with nucleic acids: By intercalating between base pairs or binding to specific sequences.

    Modulate signaling pathways: By affecting receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurine: Lacks the imidazole ring but has a similar core structure.

    2-(2-Methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione: Lacks the chlorophenyl group but retains the purine-imidazole fused ring system.

Uniqueness

What sets 6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione apart is its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

899391-21-0

Molecular Formula

C19H20ClN5O3

Molecular Weight

401.85

IUPAC Name

6-(3-chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H20ClN5O3/c1-11-12(2)25-15-16(22(3)19(27)23(17(15)26)8-9-28-4)21-18(25)24(11)14-7-5-6-13(20)10-14/h5-7,10H,8-9H2,1-4H3

InChI Key

PJGFIDTYXBDWAM-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CCOC)C)C

solubility

not available

Origin of Product

United States

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